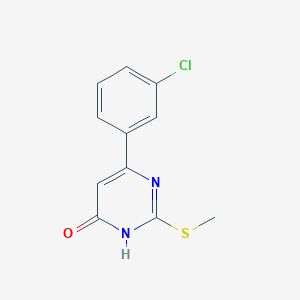
6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
描述
6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group and a methylthio substituent, which may enhance its pharmacological properties. The exploration of this compound includes its synthesis, molecular structure, and various biological activities such as antimicrobial, anticancer, and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.65 g/mol. The compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Chlorophenyl Group : Substituted at the 6-position.
- Methylthio Group : Substituted at the 2-position.
Synthesis
The synthesis of this compound can be accomplished through several methods, often yielding around 70% under optimized conditions. Typical reaction conditions include:
- Temperature: Approximately 50 °C.
- Solvents: Dimethylformamide (DMF) or acetic acid are commonly used to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro tests showed that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus (both standard and MRSA strains). The minimum inhibitory concentration (MIC) values were reported as low as for MRSA, indicating potent antibacterial activity .
- Antifungal Activity : The compound also displayed moderate antifungal activity against Candida albicans with MIC values ranging from to .
| Microorganism | MIC () |
|---|---|
| Staphylococcus aureus | 1 (MRSA) |
| Staphylococcus epidermidis | 7.80 |
| Candida albicans | 7.80 - 62.50 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range (<10 μM), indicating significant cytotoxicity .
The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors. Modifications on the chlorophenyl or methylthio groups can influence binding affinity and selectivity for these targets.
Case Studies
Recent research has highlighted the efficacy of this compound in various biological assays:
- Antibacterial Screening : A study evaluated a series of pyrimidine derivatives against S. aureus and reported promising results with MIC values indicating strong antibacterial activity.
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects on A549 cells, revealing that certain modifications could enhance selective toxicity towards cancer cells compared to non-tumorigenic cells.
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSONEWQLUVNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















